molecular formula C22H19N3O2 B12482403 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one CAS No. 85642-10-0

10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one

Cat. No.: B12482403
CAS No.: 85642-10-0
M. Wt: 357.4 g/mol
InChI Key: GPGSAESYFKTPBM-UHFFFAOYSA-N
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Description

10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one is a complex heterocyclic compound that features a unique fusion of benzimidazole, pyrano, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzimidazole ring, followed by the construction of the pyrano and quinoline rings. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethylformamide and may require heating under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and heterocyclic compounds with fused ring systems, such as:

Uniqueness

What sets 10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one apart is its unique combination of benzimidazole, pyrano, and quinoline moieties, which confer distinct chemical and biological properties. This unique structure may result in enhanced bioactivity and specificity compared to other similar compounds .

Properties

CAS No.

85642-10-0

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one

InChI

InChI=1S/C22H19N3O2/c26-22-16(21-23-17-7-1-2-8-18(17)24-21)12-14-11-13-5-3-9-25-10-4-6-15(19(13)25)20(14)27-22/h1-2,7-8,11-12H,3-6,9-10H2,(H,23,24)

InChI Key

GPGSAESYFKTPBM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6N5)CCCN3C1

Origin of Product

United States

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